molecular formula C8H13NO B8576924 1-Cyano-1-Methyl-5-Ketohexane

1-Cyano-1-Methyl-5-Ketohexane

Cat. No.: B8576924
M. Wt: 139.19 g/mol
InChI Key: ZAYXJHRQIGGXJE-UHFFFAOYSA-N
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Description

1-Cyano-1-Methyl-5-Ketohexane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyano-1-methyl-5-ketohexane, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a hexane backbone. A plausible route is:

Cyano group introduction : Use nucleophilic substitution (e.g., Knoevenagel condensation) with methyl acetoacetate derivatives and cyanide sources (e.g., KCN or TMSCN under controlled pH).

Ketone formation : Oxidize the terminal alcohol to a ketone via Jones oxidation or Swern conditions.
Purity is validated using HPLC (≥98% purity) and NMR spectroscopy (absence of residual solvents like DMF or THF). Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer :

  • 1H/13C NMR : Identify signals for the methyl group (δ ~1.3 ppm, singlet), cyano (no proton signal), and ketone (δ ~2.1 ppm for adjacent CH2).
  • IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and C=O stretch (~1710 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 155.2 and fragmentation patterns (e.g., loss of CO from the ketone).
    Cross-reference with computed spectra using density-functional theory (DFT) for accuracy .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent nitrile hydrolysis to carboxylic acids. Monitor degradation via periodic TLC or GC-MS. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. The ketone’s LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Compare Mulliken charges on carbonyl C (δ+ ~0.45) and cyano N (δ− ~-0.3) to rationalize regioselectivity .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate conditions (solvent purity, temperature gradients) from conflicting studies.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., enol tautomers) that may divert pathways.
  • Kinetic Profiling : Monitor reactions in situ via FT-IR or Raman spectroscopy to identify rate-limiting steps .

Q. How does the electron-withdrawing cyano group influence the compound’s spectroscopic and catalytic behavior?

  • Methodological Answer :

  • NMR Chemical Shifts : The cyano group deshields adjacent protons (e.g., methyl group δ increases by 0.2–0.3 ppm).
  • Catalytic Applications : In Pd-catalyzed cross-couplings, the nitrile stabilizes transition states via η²-coordination, enhancing Suzuki-Miyaura efficiency. Validate using X-ray crystallography of Pd intermediates .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for enantioselective cyanohydrin synthesis. Optimize ee (>95%) via temperature-controlled batch reactors .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-6-oxoheptanenitrile

InChI

InChI=1S/C8H13NO/c1-7(6-9)4-3-5-8(2)10/h7H,3-5H2,1-2H3

InChI Key

ZAYXJHRQIGGXJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2 ml of NH3 in 50 ml of methanol is charged into a round bottom flask fitted with a gas inlet tube and a mechanical stirrer. Fitted to the gas inlet tube is an oxygen buret graduated in mls and containing oxygen gas. To this solution is added with stirring 0.015 g of CuCl2 2H2O and 1.5 g of 2,6-dimethyl cyclohexanone. Stirring is continued until all solids had dissolved. A steady stream of oxygen is bubbled into the solution for approximately 16 hours, while the solution is stirred at room temperature. Total oxygen uptake is 63 ml. The methanol solvent is removed by rotary evaporator and the product extracted in by rotary evaporator and the product extracted in ether. The ether layer is concentrated. IR and NMR analysis confirmed the presence of 1-cyano-1-methyl-5-ketohexane.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuCl2
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five

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